molecular formula C20H10N4O9 B11704037 5-(2,4-dinitrophenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

5-(2,4-dinitrophenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11704037
M. Wt: 450.3 g/mol
InChI Key: UDNBQQAGRMODBK-UHFFFAOYSA-N
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Description

5-(2,4-DINITROPHENOXY)-2-(4-NITROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by the presence of multiple nitro groups and a dihydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-DINITROPHENOXY)-2-(4-NITROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the nitration of phenolic compounds followed by cyclization and condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amine derivatives, which may have different chemical and biological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups, leading to a wide range of substituted products.

Scientific Research Applications

5-(2,4-DINITROPHENOXY)-2-(4-NITROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its multiple reactive sites.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2,4-DINITROPHENOXY)-2-(4-NITROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets through its nitro and phenoxy groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The pathways involved may include oxidative stress, DNA damage, and interference with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-DINITROPHENOL: A simpler compound with similar nitro groups but lacking the dihydroisoindole core.

    4-NITROPHENOL: Contains a single nitro group and phenol structure, used in various chemical applications.

    ISOINDOLE DERIVATIVES: Compounds with similar core structures but different substituents, leading to varied chemical and biological properties.

Uniqueness

5-(2,4-DINITROPHENOXY)-2-(4-NITROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of multiple nitro groups and a dihydroisoindole core

Properties

Molecular Formula

C20H10N4O9

Molecular Weight

450.3 g/mol

IUPAC Name

5-(2,4-dinitrophenoxy)-2-(4-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C20H10N4O9/c25-19-15-7-6-14(33-18-8-5-13(23(29)30)9-17(18)24(31)32)10-16(15)20(26)21(19)11-1-3-12(4-2-11)22(27)28/h1-10H

InChI Key

UDNBQQAGRMODBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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